E3 Ligase Ligand-linker Conjugate 60
Description
Historical Context and Evolution of Targeted Protein Degradation (TPD) Strategies
The concept of harnessing cellular degradation pathways for therapeutic benefit has its roots in the fundamental discoveries surrounding the ubiquitin-proteasome system. In the late 1980s, a multicatalytic protease complex was identified, followed by the discovery of the larger, ATP-dependent 26S proteasome that degrades proteins tagged with ubiquitin. protein-degradation.org The early 1990s saw the discovery of the first genes related to autophagy, another major cellular degradation pathway. protein-degradation.org
The era of TPD was officially launched in 2001 with the development of the first PROTAC molecule. nih.govresearchgate.net This pioneering work demonstrated that a synthetic bifunctional molecule could successfully link a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. nih.gov While the initial PROTACs were peptide-based and had limitations such as poor cell permeability, the development of the first small-molecule PROTAC in 2008 marked a significant advancement in the field. rootsanalysis.com Since then, the field has expanded exponentially, with a growing number of PROTACs entering clinical trials, primarily for cancer treatment. researchgate.netresearchgate.net
The Ubiquitin-Proteasome System (UPS) as the Foundational Mechanism for Protein Turnover
The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins in eukaryotic cells. nih.govnih.gov It plays a crucial role in maintaining cellular homeostasis by removing misfolded, damaged, or unneeded proteins. nih.gov This tightly regulated process is essential for a myriad of cellular functions, including cell cycle progression, gene expression, and signal transduction. nih.govwikipedia.org The degradation of a protein via the UPS involves two major steps: the tagging of the substrate protein with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome. nih.gov
The process of attaching ubiquitin, a small 76-amino acid protein, to a target protein is a sequential enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. nih.govmedchemexpress.com
E1 (Ubiquitin-Activating Enzyme): The process begins with the E1 enzyme, which activates the ubiquitin molecule in an ATP-dependent reaction, forming a high-energy thioester bond. nih.govthermofisher.com
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme. thermofisher.com
E3 (Ubiquitin Ligase): The E3 ligase is the crucial component that confers substrate specificity to the ubiquitination process. guidetopharmacology.org There are over 600 E3 ligases in humans, each responsible for recognizing specific protein substrates. guidetopharmacology.org The E3 ligase recruits the ubiquitin-loaded E2 enzyme and facilitates the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. guidetopharmacology.org This process can be repeated to form a polyubiquitin chain, which serves as a degradation signal for the proteasome. ias.ac.in
The 26S proteasome is a large, multi-subunit protease complex responsible for degrading polyubiquitinated proteins. nih.gov It is composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that cap the ends of the core. nih.gov The 19S regulatory particle is responsible for recognizing and binding to the polyubiquitin chain on the target protein, unfolding the substrate, and translocating it into the 20S core for degradation. Within the proteolytic chamber of the 20S core, the protein is broken down into small peptides, and the ubiquitin molecules are released and recycled for future use. nih.govnih.gov
Proteolysis-Targeting Chimeras (PROTACs) as a Paradigm Shift in Chemical Biology
PROTACs represent a revolutionary approach in drug discovery that shifts the focus from traditional occupancy-driven inhibition to event-driven degradation. mdpi.com Unlike conventional small-molecule inhibitors that need to continuously bind to a protein's active site to exert their effect, PROTACs act catalytically to induce the degradation of target proteins. wikipedia.orgnih.gov
A PROTAC is a heterobifunctional molecule composed of three key components:
A ligand that specifically binds to the protein of interest (POI). nih.gov
A ligand that recruits an E3 ubiquitin ligase. nih.gov
A linker that covalently connects the two ligands. nih.gov
By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. nih.govresearchgate.net This proximity facilitates the E3 ligase-mediated ubiquitination of the POI, marking it for degradation by the 26S proteasome. wikipedia.orgresearchgate.net A key advantage of this mechanism is that once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins. researchgate.net This catalytic nature allows PROTACs to be effective at lower concentrations than traditional inhibitors. wikipedia.org
Furthermore, PROTAC technology expands the "druggable" proteome by enabling the targeting of proteins that lack well-defined active sites, such as scaffolding proteins and transcription factors. revvity.com This opens up new therapeutic avenues for diseases driven by proteins that have been historically difficult to target. revvity.comnih.gov
Defining the Role and Significance of E3 Ligase Ligand-Linker Conjugates in PROTAC Assembly
The E3 ligase ligand-linker conjugate is a fundamental building block in the construction of a functional PROTAC. glpbio.com It consists of a molecule that binds to a specific E3 ligase, attached to a chemical linker. nih.gov This conjugate is then coupled to a ligand for the target protein to create the final heterobifunctional PROTAC molecule. glpbio.comnih.gov
The choice of both the E3 ligase ligand and the linker is critical for the efficacy and selectivity of the resulting PROTAC. axispharm.com The E3 ligase ligand determines which of the over 600 E3 ligases in the human proteome will be recruited. guidetopharmacology.org The linker's length, rigidity, and chemical composition are crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com A well-designed linker ensures the proper orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination. axispharm.com
A hypothetical example, "E3 Ligase Ligand-linker Conjugate 60," would represent a specific chemical entity where a known E3 ligase ligand is pre-attached to a defined linker. This modular approach simplifies the synthesis of PROTAC libraries, as the same E3 ligase ligand-linker conjugate can be combined with various target protein ligands to generate a diverse set of PROTACs for screening and optimization. The development of a wide array of these conjugates, with different E3 ligase ligands and linkers of varying lengths and compositions, is crucial for advancing the field of targeted protein degradation. medchemexpress.comjenkemusa.com
Structure
3D Structure
Properties
Molecular Formula |
C28H37N5O7 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C28H37N5O7/c1-28(2,3)40-24(35)17-39-13-12-30-8-10-31(11-9-30)19-15-32(16-19)18-4-5-20-21(14-18)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,19,22H,6-13,15-17H2,1-3H3,(H,29,34,36) |
InChI Key |
XUYDEJLQDWIYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Advanced Design Principles and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugates
Structural Components of E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are fundamental components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of heterobifunctional molecules designed to induce the degradation of specific target proteins. precisepeg.com These conjugates consist of two principal domains connected by a chemical linker: a ligand that binds to an E3 ubiquitin ligase and a ligand that targets the protein of interest (POI). nih.gov The conjugate facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. precisepeg.com
E3 Ubiquitin Ligase Binding Ligand Selection
The selection of an appropriate E3 ubiquitin ligase is a critical determinant of a PROTAC's efficacy and selectivity. mdpi.comnih.gov Although the human genome encodes over 600 E3 ligases, only a small fraction have been successfully leveraged for targeted protein degradation. digitellinc.combldpharm.com The choice of E3 ligase can influence the tissue specificity and potential resistance mechanisms of the resulting degrader. mdpi.com
A handful of E3 ligases have been predominantly utilized in the development of PROTACs, largely due to the availability of well-characterized, high-affinity small molecule ligands. mdpi.comnih.govfrontiersin.org
Cereblon (CRBN): CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. frontiersin.orgnih.gov Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide. nih.govfrontiersin.org These ligands bind to CRBN and modulate its substrate specificity, enabling the recruitment and degradation of target proteins.
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ligase complex. nih.gov Small molecule ligands for VHL have been developed based on the structure of the hypoxia-inducible factor-1α (HIF-1α) peptide, which is a natural substrate of VHL. bldpharm.comnih.gov
Cellular Inhibitor of Apoptosis Protein (cIAP): The inhibitor of apoptosis (IAP) proteins, particularly cIAP1, possess E3 ligase activity. nih.govfrontiersin.org Ligands for cIAPs are often based on the structure of Smac mimetics, which are compounds that mimic the endogenous IAP antagonist Smac/DIABLO.
MDM2: Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. nih.govresearchgate.net Ligands that bind to the p53-binding pocket of MDM2, such as nutlin derivatives, have been successfully incorporated into PROTACs to recruit this E3 ligase. nih.govfrontiersin.org
| E3 Ligase | Example Ligands | Key Features |
|---|---|---|
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Derived from immunomodulatory drugs (IMiDs); modulates substrate specificity. nih.govfrontiersin.org |
| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide | Targets the substrate recognition subunit of the VHL E3 ligase complex. bldpharm.comnih.gov |
| Cellular Inhibitor of Apoptosis Protein (cIAP) | Smac mimetics | Mimic the endogenous IAP antagonist to engage cIAP. nih.gov |
| MDM2 | Nutlin derivatives | Bind to the p53-binding pocket of MDM2. nih.govresearchgate.net |
To overcome the limitations of relying on a small number of E3 ligases, significant efforts are underway to discover ligands for novel E3 ligases. mdpi.comdigitellinc.com Expanding the repertoire of usable E3 ligases offers the potential for tissue-specific protein degradation, overcoming resistance, and targeting a broader range of proteins. mdpi.comnih.gov Strategies for discovering new E3 ligase ligands include high-throughput screening, fragment-based screening, and computational approaches. nih.gov The identification of ligands for ligases such as RNF4, RNF114, and DCAF16 is expanding the toolbox for targeted protein degradation. bldpharm.com The development of novel E3 ligase ligands is a key area of research that promises to significantly enhance the scope and applicability of PROTAC technology. mdpi.comdigitellinc.com
Linker Moieties: Architectural Diversity and Functional Impact
The linker is a critical component of an E3 ligase ligand-linker conjugate, connecting the E3 ligase ligand to the warhead that binds the target protein. nih.gov Far from being a passive spacer, the linker's length, composition, rigidity, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC. precisepeg.comnih.govnih.gov An optimized linker is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation. nih.gov
Linear linkers, particularly those based on alkyl chains and polyethylene (B3416737) glycol (PEG) units, are the most commonly used linkers in PROTAC design. nih.govnih.gov
Aliphatic Linkers: These are composed of saturated or unsaturated hydrocarbon chains. nih.gov They are synthetically accessible and offer a straightforward way to modulate the distance between the two ligands. precisepeg.com However, their hydrophobic nature can sometimes negatively impact the solubility and cell permeability of the PROTAC. precisepeg.com
Polyethylene Glycol (PEG) Linkers: PEG linkers consist of repeating ethylene (B1197577) glycol units. nih.gov Their hydrophilicity can improve the solubility and pharmacokinetic properties of the PROTAC. precisepeg.com The length of the PEG chain can be easily varied to optimize the distance for ternary complex formation. nih.gov
| Linker Type | Composition | Advantages | Disadvantages |
|---|---|---|---|
| Linear Aliphatic | Saturated or unsaturated hydrocarbon chains. nih.gov | Synthetically accessible; allows for systematic variation of length. precisepeg.com | Can be hydrophobic, potentially reducing solubility. precisepeg.com |
| Polyethylene Glycol (PEG) | Repeating ethylene glycol units. nih.gov | Improves hydrophilicity and solubility; length is easily adjustable. precisepeg.comnih.gov | May have lower metabolic stability compared to alkyl linkers. precisepeg.com |
To improve upon the conformational flexibility of linear linkers, rigid and semi-rigid architectures have been explored. nih.gov These linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced potency and selectivity. nih.gov
Rigid Linkers: These often incorporate cyclic structures such as piperidine, piperazine, or aromatic rings. precisepeg.comresearchgate.net These motifs restrict the conformational freedom of the linker, which can lead to a more defined spatial arrangement of the two ligands. nih.gov Triazole rings, often formed via "click chemistry," are another popular rigid linker component due to their metabolic stability. nih.gov
Chemically Modifiable Linkers for Conjugation (e.g., "Clickable" Moieties)
The modular nature of PROTACs necessitates robust and efficient chemical strategies for their assembly. Chemically modifiable linkers are E3 ligase ligand-linker conjugates that have been functionalized with a reactive group, allowing for straightforward attachment to a POI ligand. This approach provides a powerful platform for rapidly generating libraries of PROTACs for optimization.
"Clickable" moieties are among the most popular functionalities for this purpose. These groups participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), which are highly efficient and specific. medchemexpress.commedchemexpress.com E3 ligase ligand-linker conjugates are often synthesized with a terminal azide (B81097) or alkyne group, enabling them to be "clicked" onto a corresponding POI ligand. medchemexpress.com For example, conjugates like Pomalidomide-PEG1-C2-N3 incorporate a Pomalidomide-based Cereblon (CRBN) ligand and a PEG linker ending in an azide group, ready for CuAAC reaction. medchemexpress.com
Beyond click chemistry, other functional handles are commonly used to create modifiable conjugates. These include:
Carboxylic acids (-COOH): Allow for standard amide bond formation when reacted with an amine-functionalized POI ligand.
Amines (-NH2): Can be coupled with carboxylic acid-functionalized POI ligands.
NHS esters: These activated esters react efficiently with primary amines to form stable amide bonds. medchemexpress.com
Halogens (-Cl): Used in "HaloPROTACs," these can react with a specific HaloTag fused to a protein, although this is more of a research tool than a therapeutic strategy. medchemexpress.com
These reactive termini provide synthetic chemists with a versatile toolkit for the modular assembly of PROTACs. nih.govcolby.edu
Rational Design Considerations for E3 Ligase Ligand-Linker Conjugates
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's ability to form a productive ternary complex (POI-PROTAC-E3 ligase) and induce degradation. acs.orgarxiv.org Its length, chemical makeup, and attachment points must be carefully optimized.
The distance between the E3 ligase and the target protein, as dictated by the linker length, is paramount for successful protein degradation. arxiv.org There is typically an optimal linker length for any given POI-E3 ligase pair; linkers that are either too short or too long can be ineffective. arxiv.orgnih.gov
Short Linkers: May lead to steric clashes between the E3 ligase and the POI, preventing the formation of a stable ternary complex. arxiv.org This can result in a "binary complex" where the PROTAC binds to either the POI or the E3 ligase, but not both simultaneously. arxiv.org
Long Linkers: While providing flexibility, excessively long linkers can lead to unproductive ternary complex formation where the lysine (B10760008) residues on the POI are not correctly positioned for ubiquitination by the E2 enzyme associated with the E3 ligase. arxiv.org
This relationship between linker length and degradation efficiency is often referred to as a "hook effect." A study creating PROTACs to degrade the estrogen receptor (ER)-α found that a 16-atom chain length was optimal for efficacy. nih.gov This highlights the necessity of synthesizing and testing a range of linker lengths during the optimization of a new PROTAC.
Table 1: Effect of Linker Length on PROTAC Activity
| Linker Length | Consequence | Rationale |
| Too Short | Ineffective degradation | Steric hindrance prevents stable ternary complex formation. arxiv.org |
| Optimal | High degradation efficiency | Allows for a stable and productive ternary complex geometry. nih.gov |
| Too Long | Decreased or no degradation | Unproductive complex formation; incorrect positioning for ubiquitin transfer. arxiv.org |
The chemical nature of the linker significantly affects the physicochemical properties and conformational behavior of the PROTAC. arxiv.org The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains, chosen for their synthetic tractability. arxiv.orgbroadpharm.com
Composition and Physicochemical Properties: The linker's composition influences solubility and cell permeability. PEG linkers, for instance, can increase the hydrophilicity of the molecule. arxiv.orgbroadpharm.com Studies have shown that the linker has a profound impact on passive cell permeability, a key challenge for these large "beyond Rule of Five" molecules. acs.orgdiva-portal.orgresearchgate.net
Conformational Dynamics: The linker's flexibility or rigidity governs the conformational freedom of the PROTAC. A flexible linker allows the molecule to adopt various conformations, which can be advantageous for forming the ternary complex. However, a more rigid linker can pre-organize the binding elements, reducing the entropic penalty of complex formation. nih.gov Research has shown that linkers enabling the PROTAC to fold into conformations that shield polar surface area can lead to higher cell permeability. acs.orgdiva-portal.org This folding is often stabilized by intramolecular interactions like hydrogen bonds or π-π stacking, which are influenced by the linker's structure. acs.orgdiva-portal.orgresearchgate.net
The position on the E3 ligase ligand where the linker is attached, known as the "exit vector," is a critical design choice. nih.govnih.govfrontiersin.org This attachment point must not disrupt the ligand's binding to the E3 ligase. More importantly, it dictates the trajectory of the linker and ultimately influences the relative orientation of the E3 ligase and the POI within the ternary complex. nih.govresearchgate.net
An improper exit vector can lead to a non-productive orientation that fails to place the POI's surface lysines in proximity to the E2-conjugating enzyme's active site, thereby preventing ubiquitination and degradation. Extensive research has been conducted to identify viable exit vectors on the most commonly used E3 ligase ligands. nih.govnih.gov For instance, on thalidomide and its derivatives (CRBN ligands), various positions on the phthalimide (B116566) ring have been successfully used for linker attachment. frontiersin.orgresearchgate.net Similarly, for von Hippel-Lindau (VHL) ligands like (S,R,S)-AHPC, the hydroxyl group is a common attachment point. frontiersin.orgresearchgate.net The selection of the optimal exit vector is often determined empirically by synthesizing and testing multiple options.
Synthetic Strategies for E3 Ligase Ligand-Linker Conjugate Assembly
The chemical synthesis of PROTACs relies on robust and flexible strategies that can accommodate the structural complexity of these molecules.
A modular or convergent synthesis is the most common strategy for assembling PROTACs. nih.govcolby.edu In this approach, the three components (POI ligand, linker, E3 ligase ligand) are synthesized as separate fragments and then coupled together in the final steps. Typically, the E3 ligase ligand is first attached to the linker to create the E3 ligase ligand-linker conjugate. This intermediate is then coupled to the POI ligand.
This strategy offers several advantages:
Flexibility: It allows for the easy combination of different POI ligands, linkers, and E3 ligase ligands to create a library of PROTACs for structure-activity relationship (SAR) studies.
Efficiency: Difficult synthetic steps can be worked out on smaller fragments before the final, often precious, components are combined.
The final fragment coupling step often utilizes the reactions described in section 2.1.2.3, such as amide bond formation or click chemistry. medchemexpress.com Solid-phase synthesis has also emerged as a powerful technique, enabling the rapid parallel synthesis of numerous PROTACs to explore different E3 ligands and linker types, significantly accelerating the discovery of effective degraders. researchgate.net
Library Generation and Diversification of Conjugates
The generation of a library of E3 ligase ligand-linker conjugates is a crucial step in the optimization of PROTACs. By systematically varying the length, composition, and attachment points of the linker, researchers can fine-tune the properties of the resulting PROTAC to achieve optimal target degradation. In the context of the synthesis of analogs of compound 60 , diversification can be readily achieved at the Sonogashira coupling step.
A library of alkyne-containing precursors (59 ) can be generated by employing a variety of propargyl-containing linkers with different lengths and chemical properties. For instance, linkers incorporating polyethylene glycol (PEG) units of varying lengths or different alkyl chains can be utilized. This diversification of the linker component allows for a systematic exploration of the structure-activity relationship (SAR) of the final PROTACs.
Subsequent reduction of this diverse library of alkyne-containing conjugates (59 ) via hydrogenation would then yield a corresponding library of the more flexible, reduced analogs (60 ). This parallel synthesis approach enables the rapid generation of a multitude of E3 ligase ligand-linker conjugates, which can then be coupled to a target protein ligand to produce a library of PROTACs for biological evaluation.
| Precursor | Linker Type | Diversification Strategy | Resulting Library |
| 4-bromothalidomide (58 ) | Propargyl-containing linkers | Varying linker length (e.g., different numbers of PEG units or alkyl carbons) | Library of alkyne-containing conjugates (59 ) |
| Library of alkyne-containing conjugates (59 ) | N/A | Hydrogenation of the alkyne to an alkane | Library of reduced analog conjugates (60 ) |
Advanced Synthetic Protocols and Purification Methodologies
The synthesis of E3 ligase ligand-linker conjugates like compound 60 requires robust and efficient chemical transformations. The key steps in its synthesis, namely the condensation, Sonogashira coupling, and hydrogenation, are well-established reactions in organic chemistry, but their application in the context of complex molecule synthesis requires careful optimization and control.
Advanced Synthetic Protocols:
Condensation: The initial condensation of 3-bromophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) is typically carried out at elevated temperatures in a high-boiling polar solvent such as acetic acid. The use of a base like sodium acetate (B1210297) is crucial for facilitating the reaction.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized (alkyne) and sp2-hybridized (aryl halide) carbons. The reaction is generally performed in an inert atmosphere using a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) and an amine base like triethylamine. The choice of palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) co-catalyst (e.g., CuI) is critical for achieving high yields.
Hydrogenation: The reduction of the alkyne to an alkane is most commonly achieved by catalytic hydrogenation. This involves reacting the alkyne-containing precursor with hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695) at room temperature.
Purification Methodologies:
Following each synthetic step, rigorous purification is necessary to isolate the desired product from unreacted starting materials, reagents, and byproducts. The primary purification technique employed in the synthesis of these conjugates is column chromatography.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (a solvent or mixture of solvents). By carefully selecting the solvent system, the desired compound can be isolated with high purity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for final compounds intended for biological testing, reverse-phase HPLC is often used. This method separates molecules based on their hydrophobicity.
Characterization: The identity and purity of the synthesized compounds are confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).
| Reaction Step | Key Reagents and Conditions | Purification Method |
| Condensation | 3-bromophthalic anhydride, 3-aminopiperidine-2,6-dione, NaOAc, AcOH, 140°C | Recrystallization or Column Chromatography |
| Sonogashira Coupling | 4-bromothalidomide, propargyl-linker, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 70°C | Column Chromatography |
| Hydrogenation | Alkyne precursor, H₂, Pd/C, Ethanol, room temperature | Column Chromatography, HPLC |
Based on a thorough review of the scientific literature, the term "E3 Ligase Ligand-linker Conjugate 60" does not refer to a single, uniquely identifiable chemical entity. Instead, the designation "compound 60" has been used to describe several distinct molecules within the field of targeted protein degradation. These include:
A reduced analog of an alkyne-containing thalidomide derivative used for recruiting the Cereblon (CRBN) E3 ligase.
A Proteolysis-Targeting Chimera (PROTAC) that links a PARP1 inhibitor (niraparib) to an MDM2 E3 ligase ligand (nutlin-3).
A PROTAC designed to degrade mutant BRAF proteins, also known as SJF-0628.
A PROTAC developed to induce the degradation of the protein EED.
Given this ambiguity, it is not possible to generate a scientifically accurate article that focuses solely on a single compound named "this compound" while adhering to the specified detailed outline. Each of these different molecules has a unique structure, targets different proteins, and recruits different E3 ligases, leading to distinct mechanistic details that cannot be consolidated into one article.
Therefore, the request to generate a specific article on "this compound" cannot be fulfilled as the subject is ill-defined in the public scientific domain.
Mechanistic Elucidation of E3 Ligase Ligand Linker Conjugate Mediated Protein Degradation
Mechanisms Governing Target Protein Ubiquitination
Characterization of Polyubiquitin (B1169507) Chain Linkage Types
The process of marking a target protein for degradation is orchestrated through the attachment of multiple ubiquitin molecules, forming a polyubiquitin chain. The specific topology of this chain is a critical determinant of the protein's ultimate fate. mdpi.com E3 ligase ligand-linker conjugates function by inducing proximity between a target protein and an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system (UPS) to tag the target for destruction. frontiersin.org The type of polyubiquitin linkage assembled dictates the cellular outcome. nih.gov
While there are several types of ubiquitin linkages, the most well-studied in the context of targeted protein degradation are the K48- and K63-linked chains. nih.gov K48-linked polyubiquitin chains are the canonical signal for targeting substrates to the 26S proteasome for degradation. nih.govnih.gov For efficient proteasomal recognition, a chain of at least four ubiquitin molecules is typically required. mdpi.comnih.gov In contrast, K63-linked chains are generally associated with non-proteolytic functions, including roles in kinase activation, DNA damage response, and signal transduction. mdpi.comnih.gov
Other linkage types also contribute to the complexity of the ubiquitin code. For instance, K11-linked chains can also direct proteins for proteasomal degradation. mdpi.comnih.gov The specific E2 ubiquitin-conjugating enzyme recruited by the E3 ligase plays a crucial role in defining the lysine (B10760008) selection and, consequently, the linkage specificity of the polyubiquitin chain being formed. mdpi.com The primary goal of an E3 ligase ligand-linker conjugate in a therapeutic context is to promote the formation of degradation-competent polyubiquitin chains, predominantly via K48 linkages, on the protein of interest.
| Linkage Type | Primary Function | Relevance to E3 Ligase Conjugates |
| K48 | Proteasomal Degradation | The primary intended outcome of conjugate-mediated ubiquitination. nih.govnih.gov |
| K11 | Proteasomal Degradation | Also serves as a degradation signal. mdpi.comnih.gov |
| K63 | Non-proteolytic (e.g., Signaling, DNA repair) | Generally not the intended linkage type for targeted degradation. mdpi.comnih.gov |
| K27 | Proteasomal Degradation (slowed) | Can mark proteins for degradation, but may slow the process. nih.gov |
| Mixed/Branched | Various (e.g., NF-κB activation, degradation) | Can serve as degradation signals (e.g., K11/K48). nih.gov |
The "Event-Driven" Catalytic Nature of E3 Ligase Ligand-Linker Conjugates
A defining feature of E3 ligase ligand-linker conjugates is their catalytic mechanism of action, often referred to as "event-driven" pharmacology. janusdrugdiscovery.com This characteristic fundamentally distinguishes them from traditional pharmaceuticals. A single conjugate molecule can orchestrate the degradation of multiple target protein molecules. janusdrugdiscovery.comresearchgate.net The process involves the formation of a ternary complex (E3 ligase–conjugate–target protein), which facilitates the transfer of ubiquitin to the target. researchgate.net Once the target is sufficiently polyubiquitinated and marked for proteasomal degradation, the conjugate can dissociate and engage another target protein molecule, thereby initiating a new degradation cycle. janusdrugdiscovery.comresearchgate.net
Implications for Substoichiometric Degradation
The catalytic nature of E3 ligase ligand-linker conjugates enables them to induce the degradation of target proteins at substoichiometric concentrations. researchgate.netnih.gov This means that significantly fewer drug molecules than target protein molecules are required to achieve a profound pharmacological effect. janusdrugdiscovery.comnih.gov For instance, studies on certain Bruton's tyrosine kinase (BTK) PROTACs (a type of E3 ligase conjugate) have demonstrated that each PROTAC molecule can mediate the degradation of thousands of BTK protein molecules. janusdrugdiscovery.com
This substoichiometric efficacy has significant therapeutic implications. It can potentially lead to lower required clinical doses, which could in turn reduce the risk of off-target toxicity. nih.gov The ability to achieve potent and long-lasting protein knockdown with low concentrations of the drug is a key advantage of this therapeutic modality over traditional inhibitors. youtube.comnih.gov The rate of this catalytic degradation is a critical parameter for efficacy and can be influenced by factors such as the stability and cooperativity of the ternary complex formed. nih.gov
Understanding Off-Target Degradation and Selectivity Profiles
While targeted protein degradation offers high specificity, the potential for off-target degradation remains a critical consideration. Off-target effects can arise from several factors related to the components of the E3 ligase ligand-linker conjugate. The ligand targeting the protein of interest (the "warhead") may have affinity for other proteins with similar binding pockets, leading to their unintended degradation. nih.gov
Furthermore, the E3 ligase ligand itself can have intrinsic biological activity. For example, conjugates built using thalidomide (B1683933) or its analogs (which bind to the cereblon, or CRBN, E3 ligase) may retain some of the immunomodulatory effects of the parent molecules, such as the degradation of native CRBN substrates like Ikaros transcription factors. nih.gov This can be an undesired off-target effect or, in some contexts, a synergistic therapeutic effect.
The choice of E3 ligase can also influence the selectivity profile. Since the expression levels of the over 600 E3 ligases in the human genome can vary significantly between different tissues and cell types, recruiting a tissue-specific E3 ligase could potentially confine the degradation activity to desired cells, thereby enhancing the therapeutic window. youtube.comnih.gov The composition and length of the linker connecting the two ligands are also crucial, as they determine the geometry and stability of the ternary complex, which can profoundly impact both on-target potency and off-target degradation. nih.govnih.gov Therefore, systematic exploration of different E3 ligases, warheads, and linker architectures is essential for developing highly selective degraders with minimal off-target effects. nih.gov
Cutting Edge Methodologies for Characterizing E3 Ligase Ligand Linker Conjugates
Biophysical Techniques for Investigating Molecular Interactions and Complex Formation
Biophysical methods are instrumental in quantifying the binding events that underpin the mechanism of action of E3 ligase ligand-linker conjugates. These techniques provide critical data on affinity, kinetics, and the thermodynamic drivers of interaction.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. nih.govaragen.com In the context of E3 Ligase Ligand-linker Conjugate 60, SPR is employed to characterize its binary interactions with the E3 ligase and to study the formation of the ternary complex. The methodology typically involves immobilizing one of the interacting partners, such as the E3 ligase, on a sensor chip and flowing the conjugate over the surface. The change in the refractive index at the sensor surface upon binding is measured and plotted as a sensorgram, from which association (k_on) and dissociation (k_off) rate constants can be derived. The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated from the ratio of these rates (k_off/k_on).
Recent advancements in SPR technology have enabled high-throughput screening, allowing for the rapid evaluation of numerous conjugates and linkers to optimize ternary complex formation. nih.gov
Table 1: Representative SPR Data for E3 Ligase Ligand-Linker Conjugate Interactions
| Interacting Partners | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| E3 Ligase + Conjugate 60 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Ternary Complex Formation | 2.2 x 10⁵ | 1.1 x 10⁻³ | 5 |
Note: The data presented in this table is illustrative and intended to represent typical values obtained in SPR experiments for similar compounds. Actual experimental values for "this compound" would be determined empirically.
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with biomolecular interactions. springernature.com This method provides a complete thermodynamic profile of the binding event, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. springernature.commarquette.edu In a typical ITC experiment to characterize this compound, a solution of the conjugate is titrated into a sample cell containing the E3 ligase. The heat released or absorbed upon binding is measured, and the resulting data is fitted to a binding model to extract the thermodynamic parameters.
The thermodynamic signature obtained from ITC offers insights into the driving forces of the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. springernature.com This information is invaluable for the rational design and optimization of the linker and ligand components of the conjugate.
Table 2: Thermodynamic Parameters from ITC Analysis
| Interaction | K_D (nM) | n (stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| E3 Ligase + Conjugate 60 | 25 | 1.05 | -8.5 | -2.3 |
Note: The data in this table is hypothetical and serves as an example of typical ITC results for E3 ligase ligand interactions. Precise values for "this compound" would require experimental determination.
Fluorescence Resonance Energy Transfer (FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are proximity-based assays that are highly effective for studying the formation of ternary complexes. aragen.com These techniques are particularly useful for high-throughput screening to identify and characterize molecules that promote the association of an E3 ligase and a target protein.
In a FRET-based assay for this compound, the E3 ligase and the target protein would be labeled with a donor and an acceptor fluorophore, respectively. Upon formation of the ternary complex facilitated by the conjugate, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable change in the fluorescence signal.
AlphaLISA is a bead-based immunoassay that relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought close together. In this setup, the E3 ligase and target protein are bound to donor and acceptor beads, respectively. The addition of this compound would facilitate the formation of the ternary complex, leading to a measurable signal. Both FRET and AlphaLISA are powerful tools for quantifying the potency of conjugates in inducing protein-protein interactions. nih.govmdpi.com
Structural Biology Approaches for Ternary Complex Visualization
While biophysical techniques provide quantitative data on binding interactions, structural biology methods offer a high-resolution, three-dimensional view of the molecular complexes. This structural information is crucial for understanding the specific molecular contacts that stabilize the ternary complex and for guiding structure-based drug design efforts.
X-ray crystallography is a premier technique for determining the atomic-level structure of macromolecules and their complexes. escholarship.org Obtaining a crystal structure of the ternary complex formed by an E3 ligase, this compound, and a target protein would provide invaluable insights into the specific protein-protein and protein-ligand interactions.
The process involves crystallizing the purified ternary complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the complex can be built. nih.govnih.gov These structures can reveal the precise orientation of the conjugate within the binding pockets of the E3 ligase and the target protein, as well as the conformation of the linker. Such information is critical for optimizing linker length and composition to achieve favorable ternary complex geometry for efficient ubiquitination.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic macromolecular complexes that may be difficult to crystallize. researchgate.netembopress.org For large E3 ligase complexes or for ternary complexes that exhibit conformational flexibility, cryo-EM can provide near-atomic resolution structures. nih.govnih.gov
Computational and In Silico Modeling for Rational Design
Computational approaches have become indispensable in the rational design of E3 ligase ligand-linker conjugates, offering insights that can significantly accelerate the development of potent and selective degraders. These in silico methods provide a powerful means to predict and analyze the behavior of these complex molecules at an atomic level.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational analysis, providing a dynamic view of the conformational landscape of E3 ligase ligand-linker conjugates. dimensioncap.com These simulations model the interactions between the conjugate, the target protein, and the E3 ligase, revealing the flexibility and preferred orientations of the linker. dimensioncap.comnih.gov Understanding the linker's dynamics is crucial as its geometry and flexibility directly impact the stability of the ternary complex formed between the target protein and the E3 ligase. dimensioncap.com By simulating the constant motion of these biological molecules, MD can overcome the limitations of static modeling, offering a more realistic representation of the induced protein-protein interface. dimensioncap.com This detailed understanding of linker motion can allosterically influence the distance between the E2 conjugating enzyme and the substrate, a critical factor for efficient ubiquitin transfer. nih.gov
Protein-Protein Docking and Linker Conformational Searching
Protein-protein docking algorithms are employed to predict the binding modes of the E3 ligase and the target protein when brought together by the ligand-linker conjugate. These computational tools explore a vast conformational space to identify the most energetically favorable arrangement of the ternary complex. The linker's length, rigidity, and attachment points are critical parameters in this process. frontiersin.org Conformational searching of the linker is performed to assess how its flexibility allows the two proteins to orient effectively for ubiquitination. The insights gained from these docking studies are instrumental in designing linkers that promote optimal protein-protein interactions within the ternary complex, a key determinant of degradation efficiency.
Machine Learning and AI-driven Approaches for Linker and Conjugate Design
Cellular and Biochemical Assays for Functional Assessment
Following in silico design and synthesis, rigorous cellular and biochemical assays are essential to evaluate the functional performance of E3 ligase ligand-linker conjugates within a biological context.
Quantitative Proteomics for Degradation Efficacy and Selectivity Profiling
Quantitative proteomics has emerged as a powerful tool for assessing the degradation efficacy and selectivity of PROTACs incorporating the E3 ligase ligand-linker conjugate. Techniques such as mass spectrometry are used to measure the levels of the target protein and other proteins across the proteome after treatment with the PROTAC. This allows for the determination of the degradation concentration 50 (DC50), a measure of the potency of the degrader. mdpi.com Furthermore, global proteomic profiling can reveal any off-target effects, providing a comprehensive assessment of the degrader's selectivity. This approach is crucial for identifying conjugates that induce potent and specific degradation of the desired target protein.
| Assay | Description | Key Metrics |
| Targeted Proteomics | Measures the abundance of the specific protein of interest. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) |
| Global Proteomics | Profiles changes across the entire proteome to assess selectivity. | Off-target protein degradation |
Challenges and Future Directions in E3 Ligase Ligand Linker Conjugate Research
Addressing the "Hook Effect" in Concentration-Dependent Degradation
A significant challenge in the development of E3 ligase-based degraders is the "hook effect," a phenomenon where the degradation of the target protein decreases at high concentrations of the conjugate. middlebury.edu This results in a characteristic bell-shaped dose-response curve.
Optimizing Linker Design for Improved Ternary Complex Formation and Degradation
The linker component of the conjugate, which connects the target-binding ligand to the E3-recruiting ligand, plays a critical role that extends beyond simply tethering the two ends. nih.gov Its length, chemical composition, and attachment points are pivotal in determining the efficacy and selectivity of the degrader. bruker.comharvard.edu
The linker's primary function is to enable the formation of a stable and productive ternary complex. nih.gov An optimally designed linker correctly orients the target protein and the E3 ligase to facilitate the transfer of ubiquitin. biognosys.com Research has shown that linker length and flexibility are critical factors; even subtle changes can significantly impact degradation potency by affecting the stability and conformation of the ternary complex. medchemexpress.comnih.gov For instance, polyethylene (B3416737) glycol (PEG) and alkyl chains are common motifs used to systematically vary linker length. bruker.com The linker itself can also form interactions with the proteins in the ternary complex, contributing to its stability and influencing the selectivity of the degrader. biognosys.combcm.edu Therefore, significant empirical optimization is often required to identify a linker that maximizes degradation efficiency.
| Linker Type | Common Motifs | Key Design Considerations |
|---|---|---|
| Alkyl Chains | Propyl, Butyl, Pentyl, etc. | Provides rigidity and systematic length variation. |
| PEG Linkers | PEG3, PEG4, PEG6, etc. | Increases hydrophilicity and solubility; provides flexibility. nih.gov |
| Heterocyclic | Piperazine, Piperidine | Can introduce conformational constraints and improve physicochemical properties. |
| Click Chemistry | Alkynes, Azides (form Triazoles) | Allows for efficient and modular synthesis of PROTAC libraries. bruker.com |
Developing Ligands for a Broader Range of E3 Ubiquitin Ligases
The human genome encodes over 600 distinct E3 ubiquitin ligases, yet the vast majority of current clinical and preclinical degraders rely on just a handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). creative-proteomics.comadooq.com This dependency limits the scope and can lead to undesired effects, as CRBN and VHL are widely expressed across most tissues. creative-proteomics.com
Expanding the arsenal (B13267) of available E3 ligases is a critical frontier in the field. technologynetworks.comacs.org The discovery of ligands for new E3 ligases could unlock several advantages:
Tissue and Disease Specificity: Many E3 ligases are expressed in a tissue-specific or disease-specific manner. longdom.org Harnessing these ligases could lead to degraders that are active only in target cells, thereby increasing therapeutic precision and reducing off-target toxicity. creative-proteomics.comelifesciences.org
Overcoming Resistance: Resistance to CRBN- or VHL-based degraders can emerge through mutations in the E3 ligase complex. longdom.orgelifesciences.org Having a diverse toolkit of E3 ligase recruiters would provide alternative therapeutic options to overcome such resistance.
Improved Degradation Profiles: Different E3 ligases may exhibit unique substrate preferences or degradation kinetics, potentially offering improved efficacy for certain target proteins. longdom.org
Recent research has begun to identify ligands for other E3 ligases, such as MDM2, cIAP1, and KEAP1, signaling a promising expansion of the druggable E3 ligase landscape. longdom.orgnih.gov
| E3 Ligase | Commonly Used Ligands | Significance |
|---|---|---|
| Cereblon (CRBN) | Thalidomide (B1683933), Pomalidomide, Lenalidomide glpbio.com | Most widely used; favorable pharmacological properties. |
| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide, (S,R,S)-AHPC nih.gov | Frequently used alternative to CRBN. |
| MDM2 | Nutlin derivatives nih.gov | An early example of a non-CRBN/VHL ligase used for PROTACs. |
| cIAP1 | Bestatin derivatives | Part of the Inhibitor of Apoptosis Protein (IAP) family. |
| KEAP1 | Piperlongumine (PL) longdom.org | A more recently explored E3 ligase for targeted degradation. |
Integrating Multi-Omics Data for Comprehensive Conjugate Characterization
To fully understand the biological consequences of inducing protein degradation, a systems-level approach is necessary. Integrating multi-omics data—such as proteomics, transcriptomics, and metabolomics—provides a comprehensive and unbiased view of a conjugate's activity within the cell. bruker.comembopress.org
Mass spectrometry-based proteomics is a key tool for characterizing degraders. technologynetworks.com It allows for the global and quantitative assessment of protein levels across the entire proteome, enabling researchers to:
Confirm On-Target Degradation: Precisely quantify the reduction of the intended target protein.
Identify Off-Target Effects: Detect unintended degradation of other proteins, providing a crucial measure of selectivity. nih.gov
Understand Downstream Consequences: Observe changes in the abundance of proteins in pathways affected by the target's degradation.
Advancements in Computational Biology for Predictive Conjugate Design and Optimization
The rational design of E3 ligase ligand-linker conjugates is exceptionally complex due to the many variables involved, including the three-dimensional structures of the proteins, the flexibility of the linker, and the intricate interactions within the ternary complex. Advancements in computational biology, artificial intelligence (AI), and machine learning are becoming indispensable for navigating this complexity. embopress.org
Computational tools are now being used to:
Model Ternary Complexes: Predict the three-dimensional structure of the [Target Protein]-[PROTAC]-[E3 Ligase] complex. nih.gov Accurate structural models are crucial for understanding how a conjugate works and for designing improved versions.
Optimize Linker Design: In silico methods can screen vast libraries of virtual linkers to predict their impact on ternary complex formation, helping to prioritize which molecules to synthesize and test.
Predict Degradation Activity: Machine learning models are being trained on experimental data to forecast the degradation efficiency of novel conjugate designs, accelerating the discovery process.
Recent developments, such as the use of advanced modeling software like AlphaFold 3, are enhancing the ability to accurately predict the structure of these complex assemblies, promising to reduce the reliance on empirical, trial-and-error approaches and usher in an era of more predictive and efficient degrader design.
| Computational Approach | Application in Conjugate Design | Example Tools/Methods |
|---|---|---|
| Molecular Docking | Predicts binding of ligands to proteins and protein-protein interactions. | AutoDock, Glide |
| Molecular Dynamics (MD) | Simulates the movement and flexibility of the ternary complex over time. | GROMACS, AMBER |
| Structure Prediction | Generates 3D models of ternary complexes. | Rosetta, AlphaFold 3 |
| Machine Learning/AI | Predicts degradation efficiency, cell permeability, and optimizes linkers. | Graph Neural Networks, Deep Generative Models |
Q & A
Q. What is the structural and functional role of E3 ligase ligand-linker conjugates in PROTAC design?
The conjugate acts as a bifunctional molecule, bridging the E3 ligase ligand (e.g., VH032 for VHL or Thalidomide derivatives for cereblon) to the target-binding moiety. This enables proximity-driven ubiquitination and proteasomal degradation of the target protein. Critical design parameters include linker flexibility (e.g., PEG units), ligand affinity, and steric compatibility. For example, VH032-PEG3-acetylene optimizes solubility and target engagement by balancing hydrophilicity and spatial orientation .
Q. Which E3 ligases are commonly targeted in PROTACs using ligand-linker conjugates, and how is their engagement validated?
VHL (via VH032 derivatives) and cereblon (via Thalidomide analogs) are predominant targets. Validation methods include:
- Co-immunoprecipitation to confirm ternary complex formation.
- Ubiquitination assays using HA-Ub-transfected cell lines.
- CRISPR knockouts to establish E3 ligase dependency, as seen in studies on FKBP12F36V degradation .
Q. What analytical techniques are essential for characterizing E3 ligase ligand-linker conjugates?
- High-resolution mass spectrometry (HRMS) and NMR for molecular weight confirmation and linker connectivity.
- HPLC with UV/ELSD detection for purity assessment (>98% purity is standard).
- Circular dichroism (CD) to verify ligand conformational stability, as applied in (S,R,S)-AHPC-C3-NH2 TFA characterization .
Advanced Research Questions
Q. How can linker composition (length, hydrophilicity) be optimized to enhance PROTAC efficiency?
Systematic evaluation of linker properties is critical:
- PEG units (e.g., PEG3 in Thalidomide-O-amido-PEG3-C2-NH2) improve solubility and reduce aggregation.
- Steric effects : Longer linkers (e.g., PEG4 in Pomalidomide-PEG4-C-COOH) enhance proteolytic stability but may reduce binding avidity.
- In vitro assays (e.g., NanoBRET) quantify degradation kinetics, while molecular dynamics simulations predict optimal linker conformations .
Q. What strategies resolve contradictions in degradation efficiency across cell lines for the same conjugate?
Discrepancies may stem from:
Q. How does mass spectrometry imaging (MSI) enhance pharmacokinetic profiling of conjugates?
MSI provides spatial localization data in tissues, critical for bioavailability and off-target assessment. For example:
- VH032-based conjugates accumulate preferentially in hypoxic tumor regions in xenograft models.
- Integration with LC-MS/MS quantifies conjugate concentrations, guiding preclinical dosing regimens .
Q. What methodologies analyze the stability of PROTAC-induced ternary complexes?
- Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd values for VHL-HIF-1α interactions).
- Cryo-EM reveals structural details of ternary complexes, as demonstrated in cereblon-PROTAC studies.
- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for complex formation .
Methodological Best Practices
Q. How can researchers ensure reproducibility in conjugate synthesis and characterization?
- Follow strict SOPs for synthesis (e.g., solid-phase peptide synthesis for PEG linkers).
- Perform batch-to-batch consistency checks via HPLC and HRMS.
- Document protocols in line with FAIR data principles, as emphasized in proteomics workflows .
Q. What multi-omics approaches validate PROTAC mechanism of action?
- Proteomics (TMT labeling) identifies off-target ubiquitination events.
- Transcriptomics (RNA-seq) screens for compensatory pathway activation.
- Metabolomics (LC-MS) assesses downstream effects of target degradation, as shown in BET protein studies .
Data Analysis and Interpretation
Q. How should researchers interpret partial degradation efficacy in PROTAC experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
